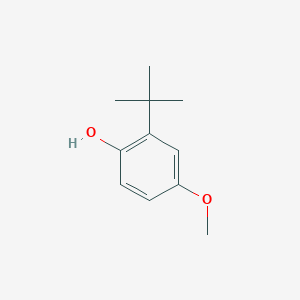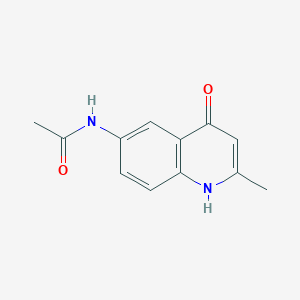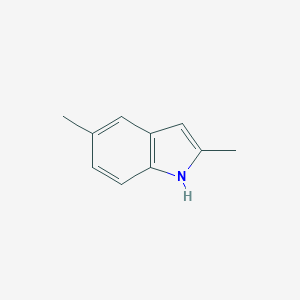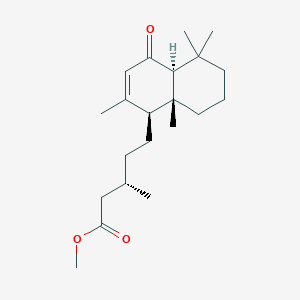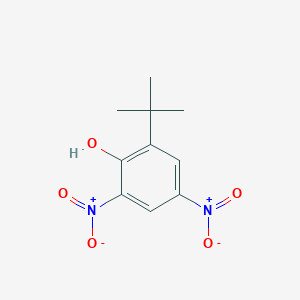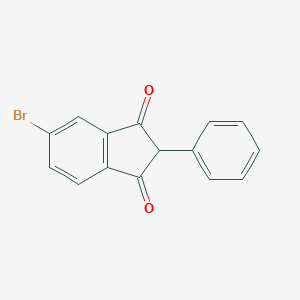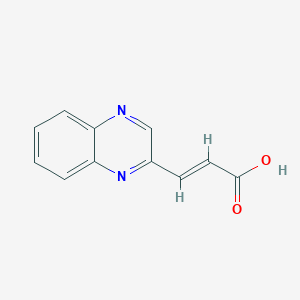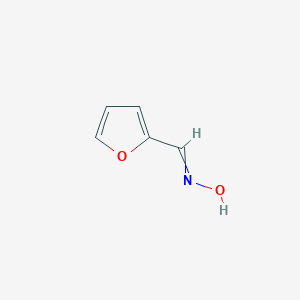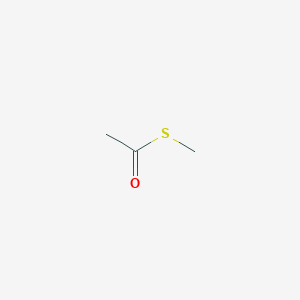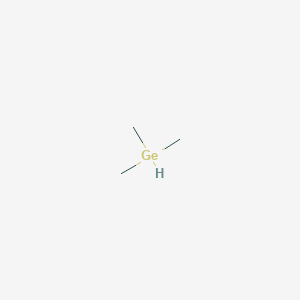
Trimethylgermane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethylgermane is a chemical compound with the formula C3H10Ge . It is a clear liquid with a mild odor .
Synthesis Analysis
This compound can be synthesized through the hydrogermylation of 1,1,3,3-tetramethyl-1,3-divinyldisiloxane with this compound in the presence of Karstedt’s catalyst . Another method involves the reaction of tetramethyldisiloxane with germanium tetrachloride and diethyl ether .
Molecular Structure Analysis
The molecular weight of this compound is 118.75 . The molecular structure of this compound has been determined by gas electron diffraction experiments .
Chemical Reactions Analysis
This compound readily reacts with vinylsilanes . It also undergoes hydrogermylation with alkyl propiolates to give triethylgermylacrylates .
Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 118.75 . Its density is 1.01 g/cm3 . It has a melting point of -123°C and a boiling point of 26-27°C . The refractive index of this compound is 1.389 .
Scientific Research Applications
Molecular Structure and Vibrational Spectra : A study by Roldán et al. (2009) determined the molecular structure of TMG using gas electron diffraction and recorded infrared spectra in different phases. The study contributed to a deeper understanding of TMG's molecular structure and vibrational properties, which is crucial in various scientific applications (Roldán et al., 2009).
Enzyme Inactivators : Silverman and Vadnere (1987) synthesized (Aminoalkyl)trimethylgermanes and showed them to be mechanism-based irreversible inactivators of mitochondrial monoamine oxidase. This indicates a potential application in biochemical and pharmaceutical research, especially in studying and influencing enzyme activities (Silverman & Vadnere, 1987).
Synthesis of Carbofunctional Compounds : Mironov, Kravchenko, and Petrov (1964) discussed synthesizing various carbofunctional germanium compounds from (chloromethyl)trimethylgermane, showcasing TMG’s utility in organic synthesis (Mironov, Kravchenko, & Petrov, 1964).
Neurodegeneration Research : Studies have utilized TMG in neuroscience research, particularly in understanding neurodegenerative processes. For example, Viviani et al. (1998) examined the role of glial cells in trimethyltin-induced neurodegeneration, highlighting TMG's utility in modeling neurotoxicity and studying neuronal death and survival mechanisms (Viviani et al., 1998).
Catalysis and Polymer Synthesis : Reichl et al. (1996) reported an efficient catalytic process for preparing permethyl polygermanes from trimethylgermanes, demonstrating TMG's role in catalysis and polymer synthesis (Reichl et al., 1996).
Safety and Hazards
properties
IUPAC Name |
trimethylgermane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10Ge/c1-4(2)3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEOGRWUNSVGMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[GeH](C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Ge |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1449-63-4 |
Source


|
| Record name | Trimethylgermane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001449634 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

